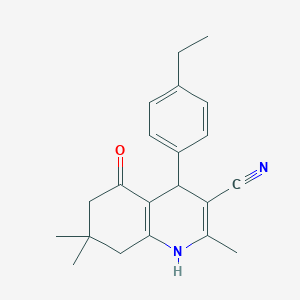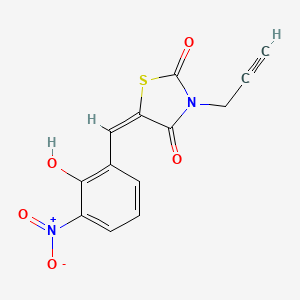
6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol
Overview
Description
6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol, also known as BMQM, is a synthetic compound that has shown promising results in various scientific research studies. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. In
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol is not fully understood. However, studies have shown that 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to have various biochemical and physiological effects. Studies have shown that 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol induces apoptosis, a process of programmed cell death, in cancer cells. 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol in lab experiments is its potent antitumor activity. This makes it an ideal candidate for studying the mechanism of action of antitumor agents. However, one of the limitations of using 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol. One of the future directions is to study the pharmacokinetics and pharmacodynamics of 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol in vivo. This will help to determine the optimal dosage and administration route for 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol. Another future direction is to study the potential use of 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol in combination with other antitumor agents to enhance its efficacy. Finally, future studies should focus on the development of more efficient synthesis methods for 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol.
Conclusion:
In conclusion, 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol is a synthetic compound that has shown promising results in various scientific research studies. Its potent antitumor activity and other biochemical and physiological effects make it an ideal candidate for further study. However, more research is needed to fully understand its mechanism of action and potential use in various scientific research applications.
Scientific Research Applications
6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has been extensively studied for its potential use in various scientific research applications. One of the primary applications of 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol is in the field of cancer research. Studies have shown that 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has also been studied for its potential use as an antiviral and antibacterial agent.
properties
IUPAC Name |
2-methyl-3-(morpholin-4-ylmethyl)-6-phenylmethoxy-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-16-20(14-24-9-11-26-12-10-24)22(25)19-13-18(7-8-21(19)23-16)27-15-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAZEVGLAAKZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(morpholin-4-ylmethyl)-6-phenylmethoxy-1H-quinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4881942.png)

![N-(1-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(2-methylphenyl)urea](/img/structure/B4881968.png)
![ethyl 1-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-piperidinecarboxylate](/img/structure/B4881974.png)
![1-[4-(benzyloxy)-3-chloro-5-ethoxybenzoyl]piperidine](/img/structure/B4881979.png)

![1-isobutyl-3-(2-pyridinylmethyl)-8-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4881995.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-methoxyphenol](/img/structure/B4882004.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4882011.png)
![2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4882033.png)
![4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4882047.png)
![3-{[(5-carboxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4882048.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4882050.png)
